molecular formula C15H8Cl3NO B1520774 2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde CAS No. 1098340-33-0

2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde

Cat. No. B1520774
CAS RN: 1098340-33-0
M. Wt: 324.6 g/mol
InChI Key: OVMQYVQCDMZATB-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenol (TCP) is an organochloride with the molecular formula C6H3Cl3O . It has been used as a fungicide and herbicide . It’s a man-made substance and is not found naturally in the environment .


Synthesis Analysis

2,4,5-Trichlorophenol can be used as a starting material to synthesize Hexachlorophene, a fungicide, by the reaction with formaldehyde in the presence of concentrated H2SO4 . It can also be used to synthesize 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a herbicide .


Chemical Reactions Analysis

2,4,5-Trichlorophenol is used in the production of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) and hexachlorophene. This involves the intermediate production of 2,4,5-trichlorophenol (TCP) and the formation of 2,3,7,8-Tetrachlorodibenzodioxin .


Physical And Chemical Properties Analysis

2,4,5-Trichlorophenol has a molecular formula of C6H3Cl3O and a molar mass of 197.44 g·mol−1. It has a melting point of 68.4 °C and a boiling point of 262 °C .

Scientific Research Applications

Photoactive Material Synthesis

The compound has been utilized in the synthesis of novel photoactive materials. Specifically, 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-6-substituted phenyl-2H-thiazolo[3,2-a][1,3,5]triazines were synthesized from indole-3-carbaldehyde Schiff bases. These new derivatives exhibit high fluorescence quantum yield, large molar extinction coefficient, high Stokes shift, and smaller optical band gap, positioning them as efficient metal-free organic fluorescent and semiconductor materials (Sravanthi & Manju, 2015).

Heterocyclic Compound Synthesis

Indole-3-carbaldehyde derivatives have been used to synthesize new heterocyclic compounds, such as triazolo(thiadiazepino)indoles, with potential biological activity. This synthesis involves the reaction of indole-3-carbaldehydes with amino-triazole-thiols, showcasing the compound's utility in creating novel heterocycles (Vikrishchuk et al., 2019).

Organic Synthesis Applications

Indole-3-carbaldehyde has been cited as a versatile synthon in organic chemistry, particularly in the synthesis of knoevenagel condensed products. The compound demonstrates a broad array of applications including functioning as lipoxygenase inhibitors, anti-tumor, antimicrobial, and anti-inflammatory agents. Its reactivity has been harnessed in solvent-free methods such as the grindstone method for synthesizing compound libraries, highlighting its significance in green and sustainable chemistry (Madan, 2020).

Safety and Hazards

Exposure to 2,4,5-Trichlorophenol may cause irritation of the skin, eyes, nose, and throat. The dust may cause swelling and injury to the eyes. Eye contact may also result in conjunctivitis and slight to moderate corneal injuries . Long-term exposure in rats through diet caused some slight decline in the liver and kidneys .

properties

IUPAC Name

2-(2,4,5-trichlorophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO/c16-11-6-13(18)12(17)5-9(11)15-10(7-20)8-3-1-2-4-14(8)19-15/h1-7,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMQYVQCDMZATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=C(C=C3Cl)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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